molecular formula C10H16N6 B14642398 N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine CAS No. 53596-58-0

N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine

Cat. No.: B14642398
CAS No.: 53596-58-0
M. Wt: 220.27 g/mol
InChI Key: VDIBDWKRJWVFLX-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine: is a compound that features two imidazole rings attached to an ethane-1,2-diamine backbone. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with imidazole derivatives under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the imidazole rings or the ethane-1,2-diamine backbone.

    Substitution: The compound can participate in substitution reactions where functional groups on the imidazole rings are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce partially or fully reduced imidazole derivatives.

Comparison with Similar Compounds

Uniqueness: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological molecules in distinct ways. Its dual imidazole rings provide multiple binding sites, enhancing its versatility in various applications.

Properties

CAS No.

53596-58-0

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

N,N'-bis(1H-imidazol-5-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N6/c1(11-3-9-5-13-7-15-9)2-12-4-10-6-14-8-16-10/h5-8,11-12H,1-4H2,(H,13,15)(H,14,16)

InChI Key

VDIBDWKRJWVFLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNCCNCC2=CN=CN2

Origin of Product

United States

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